Part 1: OP-1074, a Selective Estrogen Receptor Degrader (SERD) for ER-Positive Breast Cancer
Part 1: OP-1074, a Selective Estrogen Receptor Degrader (SERD) for ER-Positive Breast Cancer
An in-depth analysis of the therapeutic agent designated OP-1074 reveals a critical ambiguity in its identity, with the name referring to two distinct molecules in separate fields of medical research. This guide provides a comprehensive technical overview of both entities: a Selective Estrogen Receptor Degrader (SERD) for oncology applications, and a broadly neutralizing antibody (bNAb) for the treatment of HIV-1.
OP-1074 is a pure antiestrogen (B12405530) and a selective estrogen receptor degrader (PA-SERD) that has demonstrated efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to tamoxifen (B1202).[1]
Core Mechanism of Action
OP-1074 exerts its anti-cancer effects through a dual mechanism of action that targets the estrogen receptor alpha (ERα). Firstly, it acts as a competitive antagonist, binding to the ligand-binding domain (LBD) of ERα and blocking the binding of its natural ligand, 17β-estradiol (E2). This prevents the receptor from adopting an agonistic conformation required for the transcription of estrogen-responsive genes that drive cell proliferation.
Secondly, and a key feature of its SERD activity, is its ability to induce the degradation of the ERα protein. The binding of OP-1074 to the ERα LBD induces a conformational change, particularly disrupting helix 12.[1] This altered conformation is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[2] By eliminating the receptor, OP-1074 effectively shuts down ERα signaling in cancer cells.
Signaling Pathway
The binding of OP-1074 to ERα initiates a cascade of events that culminates in the downregulation of estrogen-driven cellular processes.
Quantitative Data
The following tables summarize the in vitro efficacy of OP-1074 in ER+ breast cancer cell lines.
Table 1: Inhibition of E2-Stimulated Transcription
| Cell Line | Target | IC50 (nM) |
| MCF-7 | ERα | 1.6[3] |
| MCF-7 | ERβ | 3.2[3] |
Table 2: Inhibition of Cell Proliferation
| Cell Line | IC50 (nM) |
| MCF-7 | 6.3[3] |
| CAMA-1 | 9.2[3] |
Experimental Protocols
This assay is used to quantify the ability of OP-1074 to inhibit E2-stimulated, ERα-mediated gene transcription.
-
Cell Line: MCF-7 human breast cancer cells.
-
Reporter Plasmid: ERE-tk109-Luc, which contains multiple copies of the estrogen response element (ERE) upstream of a minimal thymidine (B127349) kinase (tk) promoter driving the expression of the firefly luciferase gene.
-
Protocol:
-
MCF-7 cells are seeded in 24-well plates and allowed to attach overnight.
-
The cells are then transfected with the ERE-tk109-Luc plasmid using a suitable transfection reagent (e.g., Effectene).
-
After a 6-hour transfection period, the medium is replaced with medium containing the test compounds (OP-1074 at various concentrations) and a fixed concentration of 17β-estradiol (e.g., 100 pM).
-
The cells are incubated for an additional 22-24 hours.
-
Following incubation, the cells are lysed using a mammalian cell lysis reagent.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate (e.g., Bright-Glo).
-
The relative light units (RLUs) are normalized to a control (e.g., cells treated with E2 only) to determine the percent inhibition of transcription.
-
This method is used to visualize and quantify the degradation of the ERα protein induced by OP-1074.
-
Cell Lines: MCF-7 and CAMA-1 human breast cancer cells.
-
Protocol:
-
Cells are seeded in culture dishes and allowed to grow to a suitable confluency.
-
The cells are then treated with OP-1074 (e.g., 100 nM) or a vehicle control for 24 hours.
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the ERα band is quantified and normalized to the loading control.
-
This in vivo model is used to assess the efficacy of OP-1074 in a setting that mimics clinical resistance to tamoxifen.
-
Cell Line: MCF7/HER2/neu cells, which are MCF-7 cells engineered to overexpress HER2, a known driver of tamoxifen resistance.
-
Animal Model: Ovariectomized athymic nude mice.
-
Protocol:
-
MCF7/HER2/neu cells are implanted into the mammary fat pads of the mice.
-
The mice are supplemented with estrogen pellets to support initial tumor growth.
-
Once tumors are established, the mice are randomized into treatment groups.
-
Treatment groups may include vehicle control, tamoxifen, and OP-1074. OP-1074 is administered orally.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blot, immunohistochemistry).
-
Part 2: 10-1074, a Broadly Neutralizing Antibody (bNAb) for HIV-1
10-1074 is a potent human monoclonal antibody that can neutralize a wide range of HIV-1 strains. It is being investigated as a therapeutic agent for the treatment and prevention of HIV-1 infection.[1][4]
Core Mechanism of Action
10-1074 is a broadly neutralizing antibody that targets a specific site of vulnerability on the HIV-1 envelope glycoprotein (B1211001) (Env) spike, which is essential for the virus to enter and infect human cells.[5] The mechanism of action of 10-1074 involves several key steps:
-
Binding to the V3 Glycan Supersite: 10-1074 specifically recognizes and binds to a complex epitope at the base of the V3 loop and surrounding glycans on the gp120 subunit of the Env protein.[4][5] This region is known as the V3 glycan supersite.
-
Inhibition of Viral Entry: By binding to this critical site, 10-1074 sterically hinders the conformational changes in the Env protein that are necessary for the virus to bind to the host cell co-receptors (CCR5 or CXCR4) and subsequently fuse with the host cell membrane. This effectively blocks the entry of the virus into the cell.
-
Fc-Mediated Effector Functions: As an IgG1 antibody, 10-1074 can also engage the host's immune system through its Fc region. This can lead to the activation of other immune cells, such as natural killer (NK) cells, to eliminate HIV-1 infected cells through processes like antibody-dependent cellular cytotoxicity (ADCC).[5]
Signaling Pathway and Neutralization Mechanism
The primary action of 10-1074 is to prevent the initial stages of HIV-1 infection.
Quantitative Data
The following tables summarize the neutralization potency and pharmacokinetic properties of 10-1074.
Table 3: In Vitro Neutralization Potency of 10-1074
| HIV-1 Panel | Metric | Value (µg/mL) |
| 306 strains (13 subtypes) | IC80 | 0.18[4] |
| 26 clade B strains | IC80 | 0.13[4] |
Table 4: Pharmacokinetics of 10-1074
| Population | Half-life (days) |
| HIV-1 uninfected individuals | 24.0[1][4] |
| HIV-1 infected individuals | 12.8[1][4] |
Table 5: Clinical Efficacy of 10-1074 in Viremic Individuals
| Dose | Mean Viral Load Reduction (log10 copies/mL) |
| 30 mg/kg | 1.52[1][4] |
Experimental Protocols
This is a standard in vitro assay to measure the ability of antibodies to neutralize HIV-1.
-
Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR.
-
Protocol:
-
Serial dilutions of the 10-1074 antibody are prepared in a 96-well plate.
-
A standard amount of HIV-1 pseudovirus is added to each well containing the antibody dilutions and incubated for a set period (e.g., 1 hour) at 37°C to allow the antibody to bind to the virus.
-
TZM-bl cells are then added to each well.
-
The plates are incubated for 48 hours to allow for viral entry and expression of the luciferase reporter gene.
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
The percentage of neutralization is calculated by comparing the luminescence in the wells with the antibody to the luminescence in control wells without the antibody. The IC50 or IC80 values are then determined.
-
ELISA is used to confirm the binding of 10-1074 to the HIV-1 envelope protein.
-
Protocol:
-
The wells of a 96-well plate are coated with a recombinant HIV-1 gp120 or gp140 protein.
-
The plate is washed to remove any unbound protein.
-
The wells are blocked to prevent non-specific binding.
-
Serial dilutions of 10-1074 are added to the wells and incubated to allow the antibody to bind to the Env protein.
-
The plate is washed to remove unbound antibody.
-
A secondary antibody that recognizes human IgG and is conjugated to an enzyme (e.g., HRP) is added to the wells.
-
After another wash, a substrate for the enzyme is added, which produces a colored product.
-
The absorbance of the colored product is measured using a plate reader. The absorbance is proportional to the amount of 10-1074 bound to the Env protein.
-
This type of clinical trial is designed to evaluate the safety, pharmacokinetics, and antiviral activity of 10-1074 in individuals with HIV-1.
-
Study Population: HIV-1 infected individuals, both on and off antiretroviral therapy (ART).
-
Protocol:
-
Participants receive a single intravenous infusion of 10-1074 at a specified dose (e.g., 3, 10, or 30 mg/kg).
-
For participants on ART, an analytical treatment interruption (ATI) may be initiated, where they stop their daily ART regimen.
-
Blood samples are collected at multiple time points to measure the concentration of 10-1074 in the serum (pharmacokinetics) and the HIV-1 viral load.
-
Safety is monitored throughout the study by assessing adverse events.
-
The primary endpoints are the safety and tolerability of 10-1074, its pharmacokinetic profile, and its effect on viral load.
-
References
- 1. Antibody 10-1074 suppresses viremia in HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. Antibody 10-1074 suppresses viremia in HIV-1-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-1074 Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
